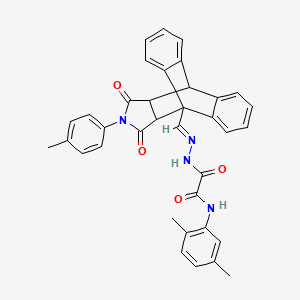
decyl N-(4-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl N-(4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and industry. This compound is characterized by the presence of a decyl group, an iodophenyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl N-(4-iodophenyl)carbamate typically involves the reaction of decanol with 4-iodophenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction proceeds via the formation of a carbamate linkage between the decyl group and the 4-iodophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Decyl N-(4-iodophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted iodophenyl carbamates.
Scientific Research Applications
Decyl N-(4-iodophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of decyl N-(4-iodophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The iodophenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Decyl N-phenylcarbamate: Lacks the iodine atom, which may affect its reactivity and binding properties.
Decyl N-(4-bromophenyl)carbamate: Contains a bromine atom instead of iodine, leading to different chemical and biological properties.
Decyl N-(4-chlorophenyl)carbamate: Contains a chlorine atom, which may result in different reactivity and applications.
Uniqueness
Decyl N-(4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which can influence its chemical reactivity and biological interactions. The iodine atom can enhance the compound’s ability to participate in halogen bonding and may improve its pharmacokinetic properties.
Properties
Molecular Formula |
C17H26INO2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
decyl N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C17H26INO2/c1-2-3-4-5-6-7-8-9-14-21-17(20)19-16-12-10-15(18)11-13-16/h10-13H,2-9,14H2,1H3,(H,19,20) |
InChI Key |
DCBWSJXAVJAVSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{[(5-Bromopyridin-3-YL)formamido]imino}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11550459.png)
![(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-1-methyl-1-phenylhydrazine](/img/structure/B11550475.png)
![N-{(Z)-[4-(benzyloxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine](/img/structure/B11550479.png)
![3-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11550488.png)

![(4E)-1-(3,4-dimethylphenyl)-4-[(3-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11550498.png)
![2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol](/img/structure/B11550499.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11550515.png)
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B11550516.png)
![Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11550520.png)
![N'-{(E)-[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide](/img/structure/B11550524.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11550526.png)
![methyl 4-[(Z)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B11550539.png)
![2-[(4-methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B11550548.png)
